Cas no 65854-92-4 (N-(2-Bromophenyl)-2,2-dimethylpropanamide)
N-(2-Bromophenyl)-2,2-dimethylpropanamide Chemical and Physical Properties
Names and Identifiers
-
- Propanamide, N-(2-bromophenyl)-2,2-dimethyl-
- N-(2-bromophenyl)-2,2-dimethylpropanamide
- N-(2-bromophenyl)-2,2-dimethylpropionamide
- 1-bromo-2-(trimethylacetamido)benzene
- 2-(trimethylacetamido)bromobenzene
- 2'-bromo-2,2-dimethylpropionanilide
- N-(2-bromophenyl)pivalamide
- N-(2-Bromphenyl)pivalinsaeureamid
- N-2-(bromophenyl)-(1,1-dimethylethyl)amide
- Pivalamide, N-(2-bromophenyl)-
- EN300-199297
- CHEMBL1998792
- CS-0238677
- NSC617192
- SCHEMBL2909082
- AKOS000191020
- NSC-617192
- 65854-92-4
- NCI60_005156
- DTXSID20326799
- D85999
- Z27784720
- N-(2-Bromophenyl)-2,2-dimethylpropanamide
-
- MDL: MFCD00507417
- Inchi: 1S/C11H14BrNO/c1-11(2,3)10(14)13-9-7-5-4-6-8(9)12/h4-7H,1-3H3,(H,13,14)
- InChI Key: KVXJJCVTWLZHOX-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 255.02600
- Monoisotopic Mass: 255.02588g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 29.1Ų
Experimental Properties
- PSA: 32.59000
- LogP: 4.08320
N-(2-Bromophenyl)-2,2-dimethylpropanamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | N498650-25mg |
N-(2-Bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 25mg |
$ 50.00 | 2022-06-03 | ||
| TRC | N498650-50mg |
N-(2-Bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | N498650-250mg |
N-(2-Bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 250mg |
$ 230.00 | 2022-06-03 | ||
| 1PlusChem | 1P01B8JR-50mg |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 95% | 50mg |
$111.00 | 2024-04-22 | |
| 1PlusChem | 1P01B8JR-100mg |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 95% | 100mg |
$140.00 | 2024-04-22 | |
| 1PlusChem | 1P01B8JR-250mg |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 97% | 250mg |
$127.00 | 2025-03-19 | |
| 1PlusChem | 1P01B8JR-500mg |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 97% | 500mg |
$167.00 | 2025-03-19 | |
| 1PlusChem | 1P01B8JR-1g |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 97% | 1g |
$219.00 | 2025-03-19 | |
| 1PlusChem | 1P01B8JR-2.5g |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 95% | 2.5g |
$684.00 | 2024-04-22 | |
| 1PlusChem | 1P01B8JR-5g |
N-(2-bromophenyl)-2,2-dimethylpropanamide |
65854-92-4 | 97% | 5g |
$692.00 | 2025-03-19 |
N-(2-Bromophenyl)-2,2-dimethylpropanamide Suppliers
N-(2-Bromophenyl)-2,2-dimethylpropanamide Related Literature
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Vanessa dos Santos Pereira Montera,Camila Aparecida Borges Food Funct., 2021,12, 7699-7708
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
Additional information on N-(2-Bromophenyl)-2,2-dimethylpropanamide
N-(2-Bromophenyl)-2,2-dimethylpropanamide (CAS No. 65854-92-4): Properties, Applications, and Market Insights
N-(2-Bromophenyl)-2,2-dimethylpropanamide (CAS No. 65854-92-4) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This brominated amide derivative exhibits unique structural features, making it valuable for various synthetic applications. With the molecular formula C11H14BrNO, this compound combines the reactivity of a bromo-substituted aromatic ring with the stability of a tertiary amide group.
The compound's 2-bromophenyl moiety provides an excellent handle for further functionalization through cross-coupling reactions, particularly in palladium-catalyzed transformations such as Suzuki-Miyaura or Buchwald-Hartwig couplings. Meanwhile, the 2,2-dimethylpropanamide group offers steric hindrance that can influence both the compound's reactivity and its biological activity profile. These characteristics make N-(2-Bromophenyl)-2,2-dimethylpropanamide particularly interesting for researchers developing new drug candidates or crop protection agents.
Recent studies highlight the growing importance of brominated aromatic compounds in medicinal chemistry, especially in the development of kinase inhibitors and GPCR modulators. The presence of the bromine atom at the ortho position in N-(2-Bromophenyl)-2,2-dimethylpropanamide creates opportunities for structure-activity relationship (SAR) studies, as this substitution pattern can significantly affect molecular interactions with biological targets.
From a synthetic chemistry perspective, CAS 65854-92-4 serves as a versatile building block. Its applications extend to:
• Intermediate in pharmaceutical synthesis
• Precursor for advanced materials
• Research chemical for method development
• Scaffold for combinatorial chemistry libraries
The compound's stability under various conditions makes it particularly valuable for high-throughput screening applications. Researchers appreciate its compatibility with common organic solvents, including DMF, DMSO, and dichloromethane, which facilitates its use in diverse reaction conditions.
Market analysis indicates growing demand for specialty brominated compounds like N-(2-Bromophenyl)-2,2-dimethylpropanamide, driven by increased R&D investment in targeted therapies and precision agriculture. The global market for such intermediates is projected to grow at a CAGR of 6-8% over the next five years, with particular strength in the Asia-Pacific region.
Quality control of CAS 65854-92-4 typically involves HPLC analysis with UV detection, ensuring high purity (>98%) for research applications. The compound's characteristic NMR signals (particularly the distinctive pattern of the tert-butyl group and the aromatic protons) provide reliable quality indicators.
Storage recommendations for N-(2-Bromophenyl)-2,2-dimethylpropanamide include protection from light and moisture at room temperature. While the compound demonstrates good stability, standard precautions for handling organic compounds should be observed, including the use of appropriate personal protective equipment.
Recent patent literature reveals innovative applications of 2-bromophenyl derivatives in:
• Photodynamic therapy agents
• Organic electronic materials
• Sustainable agrochemicals
This positions N-(2-Bromophenyl)-2,2-dimethylpropanamide as a compound of continuing interest across multiple technology sectors.
Environmental and regulatory aspects of brominated organic compounds remain an active area of discussion. While CAS 65854-92-4 doesn't fall under stringent regulatory control, responsible stewardship principles apply to its use and disposal, aligning with green chemistry initiatives.
For researchers considering N-(2-Bromophenyl)-2,2-dimethylpropanamide for their projects, several key questions frequently arise:
• What are the optimal conditions for further functionalization?
• How does the steric bulk influence reactivity patterns?
• What spectroscopic techniques best characterize this compound?
These considerations reflect the compound's versatility and the need for specialized knowledge in its application.
The synthesis of N-(2-Bromophenyl)-2,2-dimethylpropanamide typically proceeds through amide bond formation between 2-bromoaniline and pivaloyl chloride, with yields often exceeding 85% when using appropriate coupling agents. Process optimization continues to be an area of active research, particularly for scale-up purposes.
In analytical applications, CAS 65854-92-4 has shown utility as a reference standard for method development in mass spectrometry, thanks to its distinctive fragmentation pattern. This application capitalizes on the compound's predictable behavior under ionization conditions.
Looking forward, the scientific community anticipates expanded use of N-(2-Bromophenyl)-2,2-dimethylpropanamide in:
• Fragment-based drug discovery
• Metal-organic framework construction
• Specialty polymer development
These emerging applications underscore the compound's ongoing relevance in cutting-edge research.
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